molecular formula C7H8N4S B3039374 5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine CAS No. 1027833-84-6

5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine

Cat. No.: B3039374
CAS No.: 1027833-84-6
M. Wt: 180.23 g/mol
InChI Key: MLPZHRVLPWSBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine” is a chemical compound . It is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Compounds similar to 5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine have been used as antimicrobial additives in surface coatings and printing inks. These compounds exhibit good antimicrobial effects when incorporated into polyurethane varnish formula and printing ink paste (El‐Wahab et al., 2015).

Synthesis of Novel Compounds

  • Research has explored the cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines, leading to the synthesis of novel mesoionic imidazo[1,2-c] pyrimidin-3-one compounds. These synthesized compounds were structurally characterized and studied for their chemical reactivity, indicating potential for diverse chemical applications (Edstrom et al., 1994).

Biological Activity in Plant Growth

  • Certain derivatives of imidazo[1,2-c]pyrimidines, closely related to the compound , have been synthesized to study their cytokinin-like activity, which is important for plant growth and development. These compounds were found to exhibit activity comparable to that of the control, kinetin, in various plant-based assays (Branca et al., 1986).

Future Directions

The future directions for research on “5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine” and related compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and pharmacological effects . Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

5-methylsulfanylimidazo[1,2-c]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPZHRVLPWSBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=NC=CN21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine
Reactant of Route 3
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine
Reactant of Route 6
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.